molecular formula C14H11N3O2S B5617031 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B5617031
M. Wt: 285.32 g/mol
InChI Key: UNPXMSSYMBMUEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related thieno[2,3-d]pyrimidine compounds involves key intermediates such as 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, to which various arylthiols are attached (Gangjee et al., 2009).
  • Another approach involves the condensation of compounds like 6-(2-methylthio-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine with secondary amines, indicating versatility in synthesis methods (Ho & Yao, 2009).

Molecular Structure Analysis

  • The crystal structures of similar thieno[2,3-d]pyrimidine derivatives reveal a folded conformation about the methylene C atom, with the pyrimidine ring inclined to the benzene ring, demonstrating specific molecular orientations important for their biological activity (Subasri et al., 2016).

Chemical Reactions and Properties

  • Thieno[2,3-d]pyrimidines are capable of undergoing various chemical reactions, including condensation with amines, cyclization with esters, and reactions with acetamides, indicating a range of chemical versatility and reactivity (Yale & Spitzmiller, 1977).

Physical Properties Analysis

  • The physical properties of thieno[2,3-d]pyrimidines, such as their absorption spectra and fluorescence characteristics, are influenced by substituents and solvent polarity. They display intense fluorescence in solutions like ethyl acetate and acetone (Ho & Yao, 2009).

Chemical Properties Analysis

  • Thieno[2,3-d]pyrimidines exhibit varied chemical properties based on their substituents, as evident from their antimicrobial activity and potential as antitumor agents. Their ability to inhibit key enzymes like thymidylate synthase and dihydrofolate reductase highlights their chemical significance (Gangjee et al., 2008).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified as a combustible solid .

properties

IUPAC Name

2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-12(18)7-17-8-16-13-10(14(17)19)6-11(20-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPXMSSYMBMUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide

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